In-Depth Technical Guide: 2-Chloro-5-methylpyridine-3,4-diamine (CAS 18232-91-2)
In-Depth Technical Guide: 2-Chloro-5-methylpyridine-3,4-diamine (CAS 18232-91-2)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 2-Chloro-5-methylpyridine-3,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, potential applications, and safety considerations.
Core Physicochemical Properties
| Property | 2-Chloro-5-methylpyridine-3,4-diamine | 2-chloro-5-methylpyridin-4-amine (for comparison) |
| CAS Number | 18232-91-2 | 79055-62-2 |
| Molecular Formula | C₆H₈ClN₃[1] | C₆H₇ClN₂ |
| Molecular Weight | 157.6 g/mol [1] | 142.59 g/mol |
| Melting Point | Data not available | 115 °C |
| Boiling Point | Data not available | 310.1±37.0 °C (Predicted) |
| Solubility | Data not available | Data not available |
| Purity | Typically offered at ≥95% by commercial suppliers[1] | - |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 2-Chloro-5-methylpyridine-3,4-diamine is not explicitly described in publicly accessible literature. However, a plausible synthetic route can be inferred from the synthesis of the isomeric compound, 2-chloro-5-methylpyridin-4-amine, and general methods for the preparation of substituted diaminopyridines.
A likely precursor for the synthesis is a nitrated pyridine derivative. The general strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of 3,4-diaminopyridine has been achieved through the hydrogenation of 3-nitro-4-aminopyridine using a palladium on carbon (Pd/C) catalyst.
Proposed Synthetic Pathway:
A potential synthetic pathway for 2-Chloro-5-methylpyridine-3,4-diamine could involve the following conceptual steps:
Conceptual synthetic pathway for 2-Chloro-5-methylpyridine-3,4-diamine.
Experimental Protocol for a Related Isomer (2-chloro-5-methylpyridin-4-amine):
A detailed experimental protocol for the synthesis of the related compound 2-chloro-5-methylpyridin-4-amine involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.
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Reaction Setup: A glass pressure reactor with a stirrer is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere.
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Catalyst and Solvent: A hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and ethanol are added.
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Hydrogenation: The reactor is sealed, inertized with argon, and then subjected to a hydrogen overpressure (e.g., 3 bar) at a controlled temperature (e.g., 30°C) for an extended period (e.g., 20 hours).
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Work-up and Purification: After the reaction, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the product. Purification can be further achieved by recrystallization or column chromatography.
Spectroscopic Data
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¹H NMR of 2-chloro-5-methylpyridine: Signals are expected for the methyl protons and the aromatic protons on the pyridine ring.
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IR Spectroscopy: Characteristic peaks for N-H stretching of the amino groups, C-N stretching, and C-Cl stretching would be anticipated.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.
Applications in Drug Development
While specific applications of 2-Chloro-5-methylpyridine-3,4-diamine in drug development are not widely documented, the diaminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry. Diaminopyrimidines, a related class of compounds, have a history as antimicrobial agents, acting as dihydrofolate reductase (DHFR) inhibitors.
The structural features of 2-Chloro-5-methylpyridine-3,4-diamine, including the presence of two amino groups and a substituted pyridine ring, make it an attractive building block for the synthesis of more complex molecules with potential biological activity. These may include kinase inhibitors, for which substituted diaminopyrimidines have shown promise, and other therapeutic agents. The chloro and methyl substituents offer sites for further chemical modification to explore structure-activity relationships (SAR).
Potential Workflow in Drug Discovery:
The following diagram illustrates a general workflow where a compound like 2-Chloro-5-methylpyridine-3,4-diamine could be utilized in a drug discovery program.
